molecular formula C8H5F2NO2 B071651 2-(Difluoromethoxy)phenyl isocyanate CAS No. 186589-03-7

2-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B071651
CAS No.: 186589-03-7
M. Wt: 185.13 g/mol
InChI Key: CLEMTOGGFCDFRP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

2-(Difluoromethoxy)phenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various functional materials.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of polyurethanes and other polymeric materials.

Safety and Hazards

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically involves the reaction of 2-(Difluoromethoxy)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-(Difluoromethoxy)aniline+Phosgene2-(Difluoromethoxy)phenyl isocyanate+HCl\text{2-(Difluoromethoxy)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(Difluoromethoxy)aniline+Phosgene→2-(Difluoromethoxy)phenyl isocyanate+HCl

The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are strictly adhered to due to the toxic nature of phosgene and the isocyanate compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)phenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)phenyl isocyanate is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications. This compound’s unique properties make it valuable in the development of advanced materials and bioactive compounds .

Properties

IUPAC Name

1-(difluoromethoxy)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMTOGGFCDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369868
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-03-7
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenyl isocyanate
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